5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Overview
Description
5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 . It is also known by other synonyms such as 2-Amino-5-(1-methyl-4-piperidinyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The InChI code for this compound isInChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13)
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.142247555 g/mol . The topological polar surface area is 42.2 Ų .Scientific Research Applications
Synthesis and Derivative Creation
A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. They explored the synthesis of these derivatives, including density functional theory (DFT) studies, to identify potential candidates for chiral dopants in liquid crystals, anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Structural Characterization
Böck et al. (2020) focused on the structural characterization of polymorphs derived from pyridine-based compounds, examining their crystal and molecular structures. This study contributes to understanding the molecular architecture and potential applications of such compounds (Böck et al., 2020).
Catalytic Applications
Nyamato et al. (2015) investigated (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts. Their study included the synthesis of various (imino)pyridine ligands and palladium complexes, demonstrating potential applications in catalysis (Nyamato et al., 2015).
Transition Metal Complexes
Schmidt et al. (2011) discussed the creation of transition metal complexes using a pentadentate amine/imine ligand containing a hexahydropyrimidine core. This study highlights the potential for these complexes in various chemical applications (Schmidt et al., 2011).
Catalysts for Polymerization
Deeken et al. (2006) explored group 10 metal aminopyridinato complexes for applications as catalysts in aryl-Cl activation and hydrosilane polymerization. This research offers insights into the use of these complexes in polymer science (Deeken et al., 2006).
Properties
IUPAC Name |
5-(1-methylpiperidin-4-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFJGFXLBSZLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.